zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride
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Overview
Description
Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is a complex organic compound that combines zinc with a diazonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2,5-diethoxy-4-(ethylamino)aniline followed by the reaction with zinc chloride. The reaction conditions often require a low temperature to stabilize the diazonium salt and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where precise control of temperature and pH is crucial. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce quinones, while reduction typically yields amines .
Scientific Research Applications
Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The zinc ion may also play a role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethoxy-4-morpholinobenzenediazonium zinc chloride: Similar in structure but contains a morpholine group instead of an ethylamino group.
2,5-Diethoxy-4-(4-methylphenyl)thio-benzenediazonium tetrachlorozincate: Contains a thio group and a different aromatic substitution pattern.
Uniqueness
Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
68072-36-6 |
---|---|
Molecular Formula |
C24H36Cl4N6O4Zn |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H18N3O2.4ClH.Zn/c2*1-4-14-9-7-12(17-6-3)10(15-13)8-11(9)16-5-2;;;;;/h2*7-8,14H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
UVGXMIOSRBTQIE-UHFFFAOYSA-J |
Canonical SMILES |
CCNC1=CC(=C(C=C1OCC)[N+]#N)OCC.CCNC1=CC(=C(C=C1OCC)[N+]#N)OCC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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